Benzamide, 4-fluoro-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-
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Overview
Description
4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE is a synthetic organic compound that features a fluorine atom, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE
- 3-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE
- 4-CHLORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE
Uniqueness
4-FLUORO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE is unique due to the presence of the fluorine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets .
Properties
Molecular Formula |
C20H15FN2O |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-fluoro-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzamide |
InChI |
InChI=1S/C20H15FN2O/c21-18-8-6-17(7-9-18)20(24)23-19-3-1-2-16(14-19)5-4-15-10-12-22-13-11-15/h1-14H,(H,23,24)/b5-4+ |
InChI Key |
PUWIEIBAABBXQB-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)/C=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
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